molecular formula C22H25N5O3S B5367087 (Z)-N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHOXYPHENYL)-N''-(4-METHYLBENZENESULFONYL)GUANIDINE

(Z)-N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHOXYPHENYL)-N''-(4-METHYLBENZENESULFONYL)GUANIDINE

Cat. No.: B5367087
M. Wt: 439.5 g/mol
InChI Key: OMAHNXSGEUKCMK-UHFFFAOYSA-N
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Description

(Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE is a complex organic compound that belongs to the class of guanidines This compound is characterized by its unique structure, which includes a pyrimidine ring, an ethoxyphenyl group, and a methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the ethoxyphenyl and methylbenzenesulfonyl groups. Common reagents used in these reactions include various amines, sulfonyl chlorides, and ethoxy compounds. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Purification methods such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, (Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE may be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.

Medicine

The compound’s potential medicinal applications include its use as an inhibitor or activator of specific enzymes or receptors. Research may focus on its efficacy and safety in treating various diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHYLBENZENESULFONYL)GUANIDINE: A simpler analog with similar sulfonyl and guanidine groups.

    N-(4-ETHOXYPHENYL)GUANIDINE: Another analog with the ethoxyphenyl group.

    4,6-DIMETHYLPYRIMIDIN-2-YL GUANIDINE: A compound with the pyrimidine ring and guanidine group.

Uniqueness

(Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3-(4-ethoxyphenyl)-2-(4-methylphenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-5-30-19-10-8-18(9-11-19)25-22(26-21-23-16(3)14-17(4)24-21)27-31(28,29)20-12-6-15(2)7-13-20/h6-14H,5H2,1-4H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAHNXSGEUKCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)C)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)C)/NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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